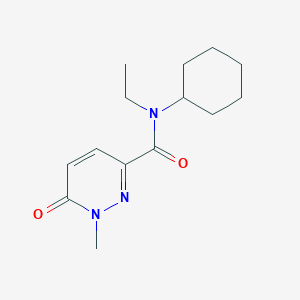
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide, also known as CCT251545, is a small molecule inhibitor of the protein kinase PAK4. PAK4 is a member of the p21-activated kinase (PAK) family, which plays a crucial role in regulating cell proliferation, migration, and invasion. CCT251545 has been found to be effective in inhibiting the growth and metastasis of various types of cancer cells, making it a promising candidate for cancer therapy.
作用机制
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the activity of PAK4, which is involved in regulating cell proliferation, migration, and invasion. PAK4 is overexpressed in many types of cancer cells, and its activity has been linked to cancer cell growth and metastasis. By inhibiting PAK4, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide blocks the signaling pathways that promote cancer cell growth and metastasis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of PAK4, which leads to the inhibition of downstream signaling pathways that promote cancer cell growth and metastasis. N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide also induces apoptosis (programmed cell death) in cancer cells, which is a mechanism that is often disrupted in cancer cells.
实验室实验的优点和局限性
One advantage of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in lab experiments is its specificity for PAK4. Unlike other protein kinases, PAK4 is not essential for normal cell growth and survival, which makes it a promising target for cancer therapy. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide is its toxicity to normal cells. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide can also inhibit the activity of other protein kinases, which may lead to off-target effects.
未来方向
There are several future directions for research on N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other types of cancer cells, as well as its potential use in other diseases that involve abnormal cell proliferation and invasion. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in order to maximize its efficacy and minimize its toxicity.
合成方法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide involves several steps, starting from the reaction of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone with hydrazine hydrate to form 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone hydrazone. This compound is then reacted with 2-bromo-5-chlorothiophene-3-carboxylic acid to give the desired product, N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide.
科学研究应用
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide inhibits the growth and metastasis of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. In vivo studies have also demonstrated the efficacy of N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide in inhibiting tumor growth and metastasis in mouse models of breast and pancreatic cancer.
属性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c18-14(11-7-9-19-10-11)16-13-6-8-15-17(13)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMNIPZBKZKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)


